molecular formula C20H17Cl3N3O4S+ B12820930 1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium

1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium

Cat. No.: B12820930
M. Wt: 501.8 g/mol
InChI Key: ZXCKSTWABCZESS-UHFFFAOYSA-N
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Description

1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a benzothiophene ring, a dichlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving appropriate nitrogen-containing precursors.

    Final Coupling: The final step involves coupling the benzothiophene and imidazole rings through a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated precursors and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17Cl3N3O4S+

Molecular Weight

501.8 g/mol

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium

InChI

InChI=1S/C20H15Cl3N2OS.H2NO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H2,2,3,4)/q;+1

InChI Key

ZXCKSTWABCZESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)O

Origin of Product

United States

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